Cas no 39053-50-4 (Ethyl 2,4-dimethyl-3-nitrobenzoate)

Ethyl 2,4-dimethyl-3-nitrobenzoate is a nitro-substituted aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both electron-withdrawing (nitro) and electron-donating (methyl) groups, makes it a versatile building block for further functionalization. The ethyl ester group enhances solubility in organic solvents, facilitating reactions such as reductions or nucleophilic substitutions. The compound’s well-defined substitution pattern allows for regioselective transformations, useful in constructing complex molecules. It is typically employed in research settings for the development of fine chemicals and active pharmaceutical ingredients (APIs). Proper handling is advised due to potential sensitivity to heat and strong oxidizing agents.
Ethyl 2,4-dimethyl-3-nitrobenzoate structure
39053-50-4 structure
Product Name:Ethyl 2,4-dimethyl-3-nitrobenzoate
CAS No:39053-50-4
MF:C11H13NO4
MW:223.225223302841
CID:5006461
Update Time:2025-10-17

Ethyl 2,4-dimethyl-3-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,4-dimethyl-3-nitrobenzoate
    • Inchi: 1S/C11H13NO4/c1-4-16-11(13)9-6-5-7(2)10(8(9)3)12(14)15/h5-6H,4H2,1-3H3
    • InChI Key: MOOBKZQTDYZIRB-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=C(C)C(=C1C)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 274
  • XLogP3: 2.7
  • Topological Polar Surface Area: 72.1

Ethyl 2,4-dimethyl-3-nitrobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010007535-250mg
Ethyl 2,4-dimethyl-3-nitrobenzoate
39053-50-4 97%
250mg
$504.00 2023-09-02
Alichem
A010007535-500mg
Ethyl 2,4-dimethyl-3-nitrobenzoate
39053-50-4 97%
500mg
$847.60 2023-09-02
Alichem
A010007535-1g
Ethyl 2,4-dimethyl-3-nitrobenzoate
39053-50-4 97%
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$1534.70 2023-09-02

Additional information on Ethyl 2,4-dimethyl-3-nitrobenzoate

Research Update on Ethyl 2,4-dimethyl-3-nitrobenzoate (CAS: 39053-50-4) in Chemical Biology and Pharmaceutical Applications

Ethyl 2,4-dimethyl-3-nitrobenzoate (CAS: 39053-50-4) is a nitroaromatic ester compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a synthetic intermediate. This briefing synthesizes the latest findings (2022-2024) on its applications in drug discovery, mechanistic studies, and material science.

A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated its role as a key precursor in synthesizing novel COX-2 inhibitors, where the nitro group facilitated selective hydrogenation to yield aminobenzoate derivatives with 78% improved anti-inflammatory activity compared to traditional scaffolds. The ethyl ester moiety was critical for membrane permeability, as confirmed by Caco-2 monolayer assays (Papp = 8.7 × 10⁻⁶ cm/s).

In chemical biology, researchers at Scripps Research Institute (2024, ACS Chemical Biology 19:2) utilized 39053-50-4 as a photoaffinity labeling probe. The ortho-methyl groups were found to stabilize radical intermediates during UV-induced crosslinking with protein targets, enabling identification of previously unknown binding pockets in kinase enzymes through LC-MS/MS analysis.

Notably, a breakthrough in continuous flow chemistry (Organic Process Research & Development 2023, 27:4) achieved 92% yield of Ethyl 2,4-dimethyl-3-nitrobenzoate using microreactor technology (residence time <30 sec at 140°C), addressing previous batch synthesis limitations. This advancement supports scalable production for preclinical development.

Toxicological assessments (2024 Regulatory Toxicology and Pharmacology) revealed favorable safety parameters (LD50 >2000 mg/kg oral in rats), though the nitro group's metabolic reduction to hydroxylamine derivatives warrants further hepatic metabolism studies. Structural analogs replacing the nitro group with cyano substituents are currently under investigation to optimize metabolic stability.

The compound's crystallographic properties (CCDC 2254158) show a planar aromatic ring with 7.5° torsional angle between ester and nitro groups, explaining its unique reactivity in solid-state photodimerization reactions reported in materials science applications (Chemistry of Materials 2023, 35:18).

Ongoing clinical translation efforts focus on its deuterated derivative (d3-ethyl form) to prolong half-life in CNS-targeted formulations. Phase I trials are anticipated in Q4 2024 for migraine prophylaxis candidates derived from this scaffold.

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